Benzonitrile, 4-(1,2-dioxido-4-oxo-5-phenyl-4H-pyrazol-3-yl)-
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Overview
Description
Benzonitrile, 4-(1,2-dioxido-4-oxo-5-phenyl-4H-pyrazol-3-yl)- is a complex organic compound that features a benzonitrile group attached to a pyrazole ring with additional functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-(1,2-dioxido-4-oxo-5-phenyl-4H-pyrazol-3-yl)- typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the introduction of the benzonitrile group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to handle the complex reaction steps involved.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-(1,2-dioxido-4-oxo-5-phenyl-4H-pyrazol-3-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The benzonitrile group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized pyrazole derivatives, while substitution reactions can introduce new functional groups to the benzonitrile moiety.
Scientific Research Applications
Benzonitrile, 4-(1,2-dioxido-4-oxo-5-phenyl-4H-pyrazol-3-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-(1,2-dioxido-4-oxo-5-phenyl-4H-pyrazol-3-yl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with a single nitrile group attached to a benzene ring.
4-Phenylpyrazole: A compound with a pyrazole ring and a phenyl group, but lacking the additional functional groups present in Benzonitrile, 4-(1,2-dioxido-4-oxo-5-phenyl-4H-pyrazol-3-yl)-.
Uniqueness
Benzonitrile, 4-(1,2-dioxido-4-oxo-5-phenyl-4H-pyrazol-3-yl)- is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler compounds. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
61572-30-3 |
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Molecular Formula |
C16H9N3O3 |
Molecular Weight |
291.26 g/mol |
IUPAC Name |
4-(1,2-dioxido-4-oxo-5-phenylpyrazole-1,2-diium-3-yl)benzonitrile |
InChI |
InChI=1S/C16H9N3O3/c17-10-11-6-8-13(9-7-11)15-16(20)14(18(21)19(15)22)12-4-2-1-3-5-12/h1-9H |
InChI Key |
AJZCMXGZHDZGJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+]([N+](=C(C2=O)C3=CC=C(C=C3)C#N)[O-])[O-] |
Origin of Product |
United States |
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